molecular formula C10H10N2S B13568245 1-Methyl-1H-indole-2-carbothioamide CAS No. 65247-75-8

1-Methyl-1H-indole-2-carbothioamide

Katalognummer: B13568245
CAS-Nummer: 65247-75-8
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: ILQJGSAYMOOQFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-indole-2-carbothioamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and a carbothioamide group at the second position. Its unique structure makes it an interesting subject for chemical and biological research.

Vorbereitungsmethoden

The synthesis of 1-Methyl-1H-indole-2-carbothioamide typically involves the methylation of indole followed by the introduction of the carbothioamide group. One common method includes the reaction of 1-methylindole with thiocarbamoyl chloride under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Methyl-1H-indole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

    Major Products: The major products depend on the type of reaction. For instance, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-indole-2-carbothioamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to mimic natural substrates.

    Medicine: Research into its potential as an anticancer, antiviral, or antimicrobial agent is ongoing. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-indole-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-indole-2-carbothioamide can be compared to other indole derivatives such as:

    1-Methylindole-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological activity.

    1-Methylindole-3-carboxaldehyde: This compound has an aldehyde group at the third position, leading to different chemical properties and applications.

    2-Methylindole: Lacks the carbothioamide group, making it less reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Eigenschaften

CAS-Nummer

65247-75-8

Molekularformel

C10H10N2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

1-methylindole-2-carbothioamide

InChI

InChI=1S/C10H10N2S/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13)

InChI-Schlüssel

ILQJGSAYMOOQFE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C=C1C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.